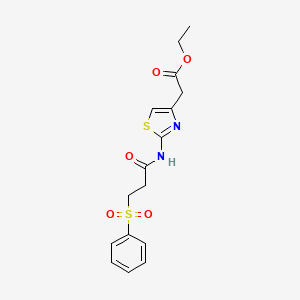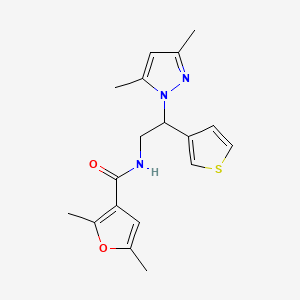![molecular formula C13H17NO4S B2748644 ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate CAS No. 1198061-77-6](/img/structure/B2748644.png)
ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate” is a chemical compound. It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .
Molecular Structure Analysis
Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . In the case of “this compound”, the specific molecular structure is not provided in the sources retrieved.Applications De Recherche Scientifique
Proton Conducting Membranes
Proton Conducting Membranes for Fuel Cells : The study by Saarinen et al. (2007) explores the swelling properties of different proton conducting ionomers, including fluorinated and hydrocarbon types, in various solvent mixtures. This research is crucial for the development of efficient membranes for direct methanol fuel cells (DMFCs), indicating the potential application of sulfonate-containing compounds in energy technology. The sulfonate groups, similar to those in the query compound, play a vital role in water/alcohol selectivity and mechanical properties of the membranes, making them interesting materials for DMFC applications (Saarinen et al., 2007).
Fluorescence Sensors
Fluorescence Sensors for Metal Ions : Zhou et al. (2012) designed and synthesized a series of water-soluble sulfonato-Salen-type ligands for the selective detection of Cu2+ in water and living cells. These compounds demonstrate how modifications in sulfonate-containing frameworks can lead to highly selective and sensitive fluorescence sensors, showcasing a direct application in environmental monitoring and biomedical imaging (Zhou et al., 2012).
Drug Metabolism
Biocatalysis in Drug Metabolism : In the context of pharmacology, Zmijewski et al. (2006) demonstrated the use of biocatalysis for preparing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This research illustrates the application of sulfonamide compounds in understanding and optimizing drug metabolism, potentially guiding the development of new therapeutic agents (Zmijewski et al., 2006).
Conductive Polymers
Conductive Polymer Films : Li et al. (2015) investigated the effects of polyethylenimine treatment on the conductivity and optical properties of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) films, highlighting their relevance in improving the performance of organic solar cells. This study underscores the potential of sulfonate-related chemistry in the development of advanced materials for renewable energy applications (Li et al., 2015).
Polymer Science
Polymer Functionalization : Haamann et al. (2010) explored the functionalization of linear and star-shaped polyglycidols with vinyl sulfonate groups, demonstrating their high reactivity towards amines, alcohols, and amino acids. This research highlights the versatility of sulfonate groups in polymer chemistry for creating materials with tailored properties for various applications (Haamann et al., 2010).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of “ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate” is currently unknown due to the lack of specific research on this compound. Esters, which this compound is a type of, generally undergo nucleophilic acyl substitution reactions .
Biochemical Pathways
Esters are known to be involved in a variety of biological processes, including the formation of fats and vegetable oils .
Result of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s worth noting that esters are often responsible for the characteristic fragrances of fruits and flowers, suggesting that they may be influenced by environmental factors .
Propriétés
IUPAC Name |
ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-2-18-13(15)8-10-14-19(16,17)11-9-12-6-4-3-5-7-12/h3-7,9,11,14H,2,8,10H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEGZTQGSCDYIG-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

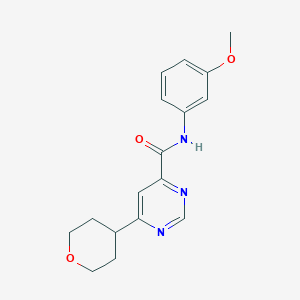

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2748565.png)
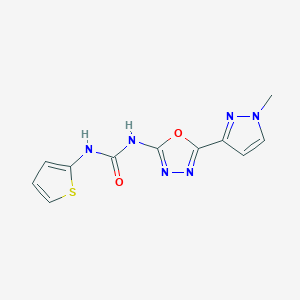


![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)
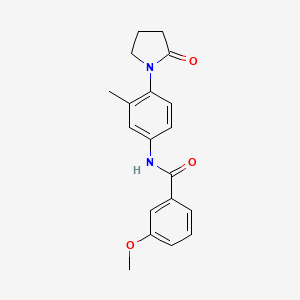
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide](/img/structure/B2748578.png)
methanone](/img/structure/B2748579.png)


